molecular formula C25H54N+ B1210593 Methyltricaprylylammonium CAS No. 22061-11-6

Methyltricaprylylammonium

Cat. No. B1210593
CAS RN: 22061-11-6
M. Wt: 368.7 g/mol
InChI Key: ZUZLIXGTXQBUDC-UHFFFAOYSA-N
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Description

Methyltrioctylammonium is a quaternary ammonium ion with three octyl groups and one methyl group attached to the nitrogen.

Scientific Research Applications

Phase Transfer Catalyst

Methyltricaprylylammonium chloride has been used as a phase transfer catalyst in processes aimed at the destruction of methyl bromide in air streams. Methyl bromide is a pesticide often used for fumigation, including the destruction of anthrax spores. The effectiveness of sodium sulfide aqueous solution, when accompanied by methyltricaprylylammonium chloride as a phase transfer catalyst, was demonstrated for scrubbing methyl bromide present in air (Bielski & Joyce, 2008).

Sludge Dewatering in Wastewater Treatment

Methyltricaprylylammonium chloride has been studied in the context of wastewater treatment, specifically for sludge dewatering. Copolymers resembling commercial products were synthesized, offering a greener solution by eliminating acrylamide monomer, a suspected carcinogen. The study highlighted the potential of these copolymers as efficient sludge dewatering aids, providing an environmentally friendly alternative to current practices (Lu et al., 2014).

Interaction with Poly(methacrylic acid)

The interaction of methyltricaprylylammonium chloride with poly(methacrylic acid) was investigated to understand the surfactant interactions with the polymer. The study provided insights into the interaction strengths and the bulk and surface behavior of these systems, potentially guiding future applications in various industries (Anghel et al., 2011).

Antimicrobial Applications

Methyltricaprylylammonium chloride was utilized in the treatment of cotton fibers by grafting copolymerization, resulting in treated cotton fabrics with significant antimicrobial properties. The presence of quaternary ammonium groups in the treated samples led to a notable decrease in bacteria such as Staphylococcus aureus and Escherichia coli O157:H7, indicating its potential use in creating antimicrobial materials (Liu et al., 2014).

properties

CAS RN

22061-11-6

Product Name

Methyltricaprylylammonium

Molecular Formula

C25H54N+

Molecular Weight

368.7 g/mol

IUPAC Name

methyl(trioctyl)azanium

InChI

InChI=1S/C25H54N/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3/q+1

InChI Key

ZUZLIXGTXQBUDC-UHFFFAOYSA-N

SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC

Other CAS RN

22061-11-6

synonyms

Aliquat 336
capriquat
methyltricaprylylammonium
methyltricaprylylammonium chloride
methyltrioctylammonium chloride
MTOATFA cpd
TOMAC salt
tricaprylylmethylammonium
trioctylmethylammonium
trioctylmethylammonium chloride
trioctylmethylammonium iodide
trioctylmethylammonium trifluoroacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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